Methylene glycol monoacetate

Description

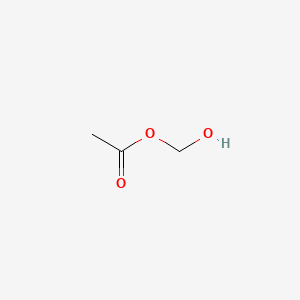

Structure

3D Structure

Properties

IUPAC Name |

hydroxymethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-3(5)6-2-4/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVNDCLJHKQUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006585 | |

| Record name | Hydroxymethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86011-33-8 | |

| Record name | Methylene glycol monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086011338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks and Computational Studies

Quantum Chemical Investigations of Molecular Structure

Quantum chemical methods are powerful tools for elucidating the fundamental properties of molecules, including their three-dimensional structure, stability, and electronic characteristics. For methylene (B1212753) glycol monoacetate, such studies would provide critical insights into its behavior at a molecular level.

Conformational Analysis and Energetics

A thorough conformational analysis of methylene glycol monoacetate would involve identifying all possible spatial arrangements of its atoms (conformers) and calculating their relative energies. This process helps to determine the most stable conformations that the molecule is likely to adopt. Key dihedral angles, such as those around the C-C and C-O bonds, would be systematically rotated to map the potential energy surface.

While specific experimental or calculated energetic data for the conformers of this compound are not readily found in the current body of literature, a hypothetical analysis would likely focus on the interplay between steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the ester's carbonyl oxygen. The relative energies of different staggered and eclipsed conformations would be quantified.

Hypothetical Conformational Energy Profile of this compound This table is for illustrative purposes, as specific research data is not available.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Anti | 180° | 0 (Reference) | Minimal steric hindrance |

| Gauche | 60° | Potentially lower | Possible intramolecular H-bond |

Electronic Structure and Bonding Characteristics

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule, bond orders, and atomic charges. The presence of electronegative oxygen atoms in both the hydroxyl and ester groups leads to a polarized molecule. ncert.nic.in

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. The carbonyl carbon of the ester group is expected to be a significant electrophilic site. ncert.nic.in

| Property | Predicted Value/Characteristic |

|---|---|

| Dipole Moment | Non-zero, significant polarity |

| HOMO Location | Likely localized on the oxygen atoms |

| LUMO Location | Primarily centered on the carbonyl carbon |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing a dynamic picture of their interactions. nih.gov For this compound, MD simulations could be employed to understand its properties in the liquid state, its interactions with solvents (such as water), and its behavior in more complex systems.

Simulations would model the non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are expected to be significant for this molecule. For instance, MD could elucidate how this compound molecules arrange themselves in a pure liquid and how they interact with water molecules, which would be crucial for understanding its solubility.

Reaction Pathway Modeling for Formation and Transformation

Computational modeling can be used to investigate the mechanisms of chemical reactions, including the formation and transformation of this compound. Such studies would involve calculating the energy profiles of potential reaction pathways, identifying transition states, and determining activation energies.

One plausible formation route is the esterification of methylene glycol with acetic acid. Reaction pathway modeling could elucidate the step-by-step mechanism of this reaction, including the role of catalysts. google.com Similarly, the hydrolysis of this compound back to methylene glycol and acetic acid could be modeled to understand the conditions under which it is most likely to occur.

Synthetic Methodologies and Mechanistic Investigations

Pathways Involving Formaldehyde (B43269) and Its Derivatives

The synthesis of methylene (B1212753) glycol monoacetate fundamentally involves the reaction of formaldehyde or its derivatives with an acetylating agent. Formaldehyde in aqueous solution exists in equilibrium with its hydrated form, methylene glycol. This inherent reactivity of formaldehyde is central to the synthetic routes discussed below.

Esterification Reactions of Methylene Glycol

The most direct conceptual pathway to methylene glycol monoacetate is the esterification of methylene glycol with acetic acid. Methylene glycol, as the diol form of formaldehyde, can undergo esterification, a reaction in which an alcohol and a carboxylic acid react to form an ester and water. This reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate.

While specific literature detailing the direct esterification of methylene glycol to its monoacetate is not abundant, the principles of Fischer esterification are applicable. youtube.com The reaction would likely be performed by reacting an aqueous formaldehyde solution (formalin), which contains methylene glycol, with acetic acid in the presence of an acid catalyst.

The mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of methylene glycol. Subsequent dehydration leads to the formation of the ester. Controlling the stoichiometry of the reactants would be crucial to favor the formation of the monoacetate over the diacetate.

Alternatively, the use of a more reactive acetylating agent, such as acetic anhydride (B1165640), can drive the reaction towards the product. The reaction of an alcohol with an acid anhydride is generally faster and more exothermic than with a carboxylic acid. quora.comgoogle.com In this case, the reaction would produce this compound and acetic acid as a byproduct.

Direct Synthesis Routes

Direct synthesis routes aim to produce this compound from readily available starting materials. One such approach involves the reaction of paraformaldehyde, a solid polymer of formaldehyde, with acetic anhydride. This reaction can be facilitated by a catalyst and provides a non-aqueous route to the desired product. cdnsciencepub.com The depolymerization of paraformaldehyde in the presence of the acetylating agent and a catalyst can lead to the in-situ formation of reactive formaldehyde species that are subsequently acetylated. researchgate.net

Another potential direct route is the oxidative coupling of paraformaldehyde with a suitable precursor. For instance, gold nanoparticle-catalyzed aerobic oxidative coupling has been demonstrated for the synthesis of formate (B1220265) esters from paraformaldehyde and alcohols. mdpi.com A similar strategy could potentially be adapted for the synthesis of this compound.

Catalytic Approaches in Synthesis

The synthesis of this compound, like most esterification reactions, is significantly influenced by the choice of catalyst. Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysis for this compound Production

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of the active sites. jyi.orgunicam.itlibretexts.org For the esterification of methylene glycol, common homogeneous acid catalysts include mineral acids like sulfuric acid and hydrochloric acid. quora.com These catalysts work by protonating the carbonyl oxygen of acetic acid, thereby increasing its electrophilicity. youtube.com

Organometallic complexes can also serve as homogeneous catalysts in related reactions. For example, rhodium-based catalysts have been used in the carbonylation of methyl formate to produce methyl acetate (B1210297), demonstrating their utility in C-O bond formation. justia.com While not a direct synthesis of this compound, this highlights the potential of organometallic catalysis in related esterification processes.

The following table summarizes some homogeneous catalysts used in similar or related esterification reactions.

| Catalyst System | Reactants | Product(s) | Reference(s) |

| Sulfuric Acid | Acetic Anhydride, Methanol (B129727) | Methyl Acetate | quora.com |

| Rhodium-based complexes | Methyl Formate, CO | Methyl Acetate | justia.com |

| Rhodium/Iodide | Methanol, CO | Acetic Acid/Methyl Acetate | justia.com |

| Sulfuric Acid | 4-Hydroxyphenylacetic Acid, Methanol | Methyl (4-hydroxyphenyl)acetate | prepchem.com |

Interactive Data Table: Homogeneous Catalysts in Esterification

Users can filter and sort the data based on catalyst type, reactants, and products to explore different catalytic systems.

Heterogeneous Catalysis in Related Systems

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. baranlab.orgyoutube.com Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. acs.orgacs.org

For esterification reactions, solid acid catalysts are widely used. These include ion-exchange resins (e.g., Amberlyst), zeolites, and supported acids. acs.orgmdpi.compsu.edu For instance, Amberlyst-15, a strongly acidic ion-exchange resin, has been effectively used in the hydrolysis of methyl acetate, which is the reverse of esterification. psu.eduresearchgate.net Such catalysts could be applied to the synthesis of this compound.

Metal oxides and supported metal catalysts are also employed in reactions involving formaldehyde and its derivatives. For example, Au/TiO2 has been used for the aerobic oxidative coupling of paraformaldehyde with alcohols to form formate esters. mdpi.com Bifunctional catalysts, which possess both acidic and metallic sites, can also be effective. google.com

The table below provides examples of heterogeneous catalysts used in relevant chemical transformations.

| Catalyst | Reaction Type | Reactants | Product(s) | Reference(s) |

| Ion-Exchange Resin (Amberlyst 15) | Hydrolysis | Methyl Acetate, Water | Acetic Acid, Methanol | psu.eduresearchgate.net |

| Au/TiO2 | Oxidative Coupling | Paraformaldehyde, Alcohols | Formate Esters | mdpi.com |

| Cs(Ce, Nd) VPO/SiO2 | Aldol Condensation | Acetic Acid, Formaldehyde | Acrylic Acid | rsc.org |

| Polymer-supported Phosphine/Group VIII Metal | Carbonylation | Methyl Acetate, CO, H2 | Acetic Anhydride | google.com |

| Montmorillonite K10 | Aldol Condensation/Lactonization | Phthalaldehydic Acid, Ketones | Substituted Phthalides | acs.org |

Interactive Data Table: Heterogeneous Catalysts in Related Syntheses

This table allows users to explore various solid catalysts and their applications in reactions relevant to the synthesis of this compound.

Reaction Kinetics and Thermodynamics of Formation

Understanding the reaction kinetics and thermodynamics is essential for optimizing the synthesis of this compound. This includes knowledge of the reaction rates, equilibrium constants, and the influence of temperature and pressure.

Direct kinetic and thermodynamic data for the formation of this compound are not extensively reported in the literature. However, insights can be gained from studies on analogous systems. The esterification of acetic acid with alcohols is a well-studied equilibrium-limited reaction. The rate of reaction is influenced by the concentration of reactants and catalyst, as well as the temperature. psu.edunih.gov

The thermodynamics of reactions involving formaldehyde have been investigated. For instance, the thermodynamic properties of formaldehyde in aqueous solution, where it exists as methylene glycol, have been studied to understand its partitioning in atmospheric applications. researchgate.net The autoxidation of formaldehyde has also been the subject of thermodynamic and kinetic analysis. nih.gov

Molecular dynamics simulations have been used to study the interactions and diffusion of formaldehyde in cellulose (B213188), including the effects of acetylation, which provides some insight into the thermodynamics at a molecular level. mdpi.comresearchgate.net The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction would determine its spontaneity and equilibrium position. For a typical esterification reaction, the enthalpy change is often small, and the reaction is primarily driven by the removal of a product (usually water) to shift the equilibrium.

Kinetic studies on the hydrolysis of methyl acetate, the reverse reaction of its formation, have shown that the reaction is temperature-dependent and can be modeled using kinetic expressions like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model for heterogeneously catalyzed systems. psu.eduresearchgate.net Similar modeling could be applied to the synthesis of this compound to predict reaction rates and optimize process conditions. The kinetics of hydrogen bond exchange for methyl acetate in methanol have also been studied, providing fundamental data on the interactions of acetate esters. nih.gov

While specific values for this compound are not available, the table below presents thermodynamic data for formaldehyde, a key reactant.

| Property | Value | Reference |

| Standard Enthalpy of Formation (gas) | -108.6 kJ/mol | njit.edu |

| Standard Entropy (gas) | 218.8 J/(mol·K) | njit.edu |

| Heat of Vaporization | 23.3 kJ/mol | njit.edu |

Data Table: Thermodynamic Properties of Formaldehyde

This table provides a reference for the thermodynamic properties of the primary precursor to this compound.

Role as a Synthetic Intermediate in Organic Transformations

This compound's utility as a synthetic intermediate stems from the reactivity of its two primary functional groups: the hydroxyl group and the acetate group. These sites allow for a diverse array of chemical modifications, enabling its incorporation into a wide range of molecular scaffolds.

The hydroxyl group can undergo typical alcohol reactions such as oxidation, etherification, and further esterification. The acetate group, on the other hand, can be hydrolyzed to reveal a primary alcohol, or the entire acetoxymethyl group can be utilized in substitution reactions. This dual functionality makes it a versatile tool for synthetic chemists.

One of the key applications of this compound is as a precursor for the introduction of the acetoxymethyl group onto various nucleophiles. This transformation, known as acetoxymethylation, is particularly relevant in the synthesis of prodrugs and other biologically active molecules. The acetoxymethyl group can improve the bioavailability of a drug by masking polar functional groups, thereby increasing its lipophilicity and cell membrane permeability. Once inside the cell, the ester is cleaved by cellular esterases to release the active drug.

Research Findings in Acetoxymethylation Reactions

Detailed studies have demonstrated the utility of reagents that can deliver the acetoxymethyl group. While direct use of this compound is not always explicitly detailed in all literature, the transformation it can effect is well-documented with related acetoxymethylating agents. The principles of these reactions are directly applicable to understanding the potential of this compound as a synthetic intermediate.

For instance, the acetoxymethylation of various functional groups such as phenols, carboxylic acids, amines, and thiols is a common strategy in organic synthesis. The general mechanism involves the nucleophilic attack of the heteroatom (O, O, N, or S) on the electrophilic carbon of the acetoxymethylating agent.

Below are tables summarizing representative acetoxymethylation reactions on different functional groups, illustrating the types of transformations where this compound or its derivatives could serve as a key reagent.

Table 1: Acetoxymethylation of Phenols

| Phenolic Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

| Fluorescein | Bromomethyl acetate, K₂CO₃, TBAB, CH₂Cl₂/H₂O | Fluorescein bis(acetoxymethyl) ether | Not specified | nih.gov |

| 4-Carboxyresorufin | Bromomethyl acetate, K₂CO₃, TBAB, CH₂Cl₂/H₂O | 4-Carboxyresorufin acetoxymethyl ether, acetoxymethyl ester | Not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Table 2: Acetoxymethylation of Carboxylic Acids

| Carboxylic Acid | Reagent/Conditions | Product | Yield (%) | Reference |

| General Carboxylic Acid | Acetoxymethyl chloride, Base | Acetoxymethyl ester | - | ontosight.ai |

| BAPTA | Bromomethyl acetate | BAPTA AM | Not specified |

This table is interactive. Click on the headers to sort the data.

Table 3: Acetoxymethylation of Amines and Amides

| Amine/Amide Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

| L-Cysteine | N-(hydroxymethyl)acetamide, HCl, H₂O | S-Acetamidomethyl-L-cysteine hydrochloride | - |

This table is interactive. Click on the headers to sort the data.

The data presented in these tables, derived from studies on related acetoxymethylating agents, highlights the broad scope of this transformation. This compound, as a source of the hydroxymethyl group, can be envisioned to participate in analogous reactions, potentially after activation of its hydroxyl group to a better leaving group.

Furthermore, the bifunctional nature of this compound allows for its use in the synthesis of heterocyclic compounds. The hydroxyl and acetate functionalities can be manipulated sequentially or in one-pot procedures to construct ring systems. For example, the hydroxyl group could be converted to an amine, and subsequent intramolecular cyclization involving the ester group could lead to the formation of lactams. Alternatively, both ends of the molecule could be functionalized to participate in cycloaddition or multicomponent reactions, leading to complex heterocyclic frameworks. While specific examples directly employing this compound in complex heterocycle synthesis are not abundant in readily available literature, its potential as a C3 building block with two distinct reactive handles is clear from a synthetic design perspective.

Applications in Chemical Systems and Material Science

Polymerization Chemistry and Resin Production

In the realm of polymer science, methylene (B1212753) glycol monoacetate serves as a building block and a modifying agent in the synthesis of various resins. Its bifunctional nature allows for its integration into polymer chains and for influencing the properties of the final resin product.

The primary mechanism for incorporating methylene glycol monoacetate into a polymer backbone is through its reactive hydroxyl group. This group can undergo esterification or etherification reactions with other monomers. For instance, in the production of polyesters, the hydroxyl group of this compound can react with dicarboxylic acids or their derivatives. This reaction forms an ester linkage, integrating the molecule into the main polymer chain. The presence of the acetate (B1210297) group as a side chain can modify the polymer's properties, potentially increasing its polarity and affecting its solubility and thermal characteristics.

In some resin systems, such as those based on urea-formaldehyde or melamine-formaldehyde, related glycols are used to stabilize the resin dispersion and prevent premature gel formation and viscosity changes. scribd.com this compound can theoretically serve a similar function, with its hydroxyl group interacting with the resin's reactive sites.

This compound can act as a chain-terminating monomer in certain polymerization reactions due to having only one hydroxyl group. In polyesterification, its inclusion would control the molecular weight of the resulting polymer.

When used as a comonomer, it is introduced into the polymerization process alongside other monomers to tailor the properties of the final polymer. For example, in the synthesis of specialized acrylate (B77674) resins, related vinyl acetate monomers are fundamental building blocks. While not a vinyl monomer itself, this compound can be incorporated to introduce specific functionalities. Its presence can impact the resin's flexibility, adhesion, and affinity for certain substrates. The structure of related compounds, such as Ethylene (B1197577) Glycol Monoacetoacetate Monomethacrylate, which contains both a methacrylate (B99206) group for polymerization and an acetoacetate (B1235776) group for crosslinking, illustrates the principle of using functionalized glycol derivatives as monomers to achieve specific resin properties. tcichemicals.com

| Feature | Role in Polymerization | Mechanism |

| Hydroxyl Group (-OH) | Chain Incorporation / Comonomer | Reacts with acid or isocyanate groups to form ester or urethane (B1682113) linkages in the polymer backbone. |

| Acetate Group (-OAc) | Property Modifier | Acts as a pendant group, influencing polarity, solubility, and glass transition temperature of the final polymer. |

| Monofunctional Nature | Molecular Weight Control | Can act as a chain terminator in condensation polymerization, limiting the growth of polymer chains. |

Role in Coating and Adhesive Formulations

This compound and its chemical relatives are valuable components in the formulation of coatings and adhesives, where they primarily function as solvents and coalescing agents. ontosight.ai Their properties help to ensure that the coating or adhesive applies smoothly and forms a durable, continuous film.

In coating and adhesive formulations, this compound acts as a solvent for various resin types. google.com Its ester and hydroxyl groups allow it to dissolve a range of polymers, including nitrocellulose, acrylics, and vinyl polymers. google.comgoogle.com This solvency is crucial for reducing the viscosity of the formulation to a level suitable for application, whether by spraying, brushing, or rolling.

In waterborne systems, such as latex paints and adhesives, related glycol ether acetates play a critical role as coalescing agents. pcimag.com As the water evaporates from the applied film, the coalescent temporarily softens the small polymer particles, allowing them to fuse together into a continuous, uniform film. pcimag.com this compound can perform a similar function, improving the film integrity of the coating. Its inclusion can also enhance the "wet-out" of the adhesive on a substrate, promoting better adhesion. google.com In some photofabrication resin compositions, related compounds like diethylene glycol monoacetate are used as water-soluble organic solvents to improve solubility and adjust the viscosity to a low level. epo.org

The curing of a coating or adhesive is the process through which it transforms from a liquid to a solid, functional film. This compound influences this process primarily through its evaporation rate. As a relatively high-boiling point solvent, it remains in the film longer than water or more volatile solvents. google.com This extended drying time can be beneficial, allowing the film to level out and for polymer chains to properly coalesce, which is essential for achieving optimal gloss, strength, and barrier properties. pcimag.com

In reactive curing systems, where cross-linking occurs, the solvent's presence can affect the mobility of the reactive components. By maintaining a lower viscosity for a longer period, this compound can facilitate more complete cross-linking, leading to a more durable and chemically resistant final film. However, the rate of solvent release is critical; if it is too slow, it can lead to a soft film that is easily damaged. Therefore, it is often used in combination with other solvents to create a balanced evaporation profile.

| Function | Description | Impact on Formulation |

| Solvent | Dissolves or disperses polymer resins, pigments, and additives. | Reduces viscosity for application; enhances stability. google.com |

| Coalescing Agent | Softens polymer particles in latex formulations, allowing them to fuse. | Promotes the formation of a continuous, defect-free film. pcimag.com |

| Humectant | Attracts and retains moisture. | Can help control drying time and improve flexibility in some adhesive formulations. meglobal.biz |

| Viscosity Modifier | Adjusts the flow characteristics of the liquid formulation. | Ensures suitability for specific application methods (e.g., spraying, brushing). epo.org |

Use in Textile Processing Chemicals

In the textile industry, this compound and similar glycol derivatives are used in various stages of processing, from fiber production to finishing and dyeing. ontosight.ai

Its role often involves acting as a finishing agent for fabrics. ontosight.ai Finishing agents are applied to textiles to impart desirable properties such as softness, wrinkle resistance, or a specific hand feel. The chemical structure of this compound allows it to act as a plasticizer or lubricant for textile fibers.

Furthermore, related compounds like diethylene glycol diacetate are employed as assistants or carriers in the dyeing of synthetic fibers, such as cellulose (B213188) triacetate. google.com These assistants swell the fiber structure, allowing dye molecules to penetrate more easily and deeply, resulting in a more vibrant and durable color. This compound can function similarly as a dye carrier or leveling agent, promoting uniform dye distribution across the fabric. In the production of polyester (B1180765) fibers, monoethylene glycol is a fundamental building block, highlighting the importance of glycols in the textile sector. goldendyechem.co.inslchemtech.com Additionally, the humectant properties of glycols are utilized to make textile fibers softer and more pliable. scribd.commeglobal.biz

| Application | Function | Benefit |

| Dyeing Assistant | Acts as a carrier or swelling agent for dyes. | Improves dye penetration and fixation, especially on synthetic fibers like cellulose triacetate. google.com |

| Finishing Agent | Applied to fabrics to impart specific properties. | Can improve the softness, feel, and drape of the textile. ontosight.ai |

| Humectant | Helps fibers retain moisture. | Makes textile fibers softer, more pliable, and more durable. scribd.commeglobal.biz |

| Chemical Intermediate | Used in the synthesis of other textile chemicals. | Serves as a building block for producing specialized finishing resins or surfactants. |

Solvent Capabilities in Non-Aqueous Systems

This compound, also known as hydroxymethyl acetate, is a chemical compound with utility as a solvent in various industrial applications, including in the formulation of paints, coatings, and adhesives. ontosight.ai Its efficacy as a solvent is rooted in its distinct molecular structure, which contains both a polar hydroxyl (-OH) group and a moderately polar ester (acetate) group. This bifunctional nature allows it to interact favorably with a range of solutes, positioning it as a versatile solvent for non-aqueous systems.

The presence of the hydroxyl group enables this compound to act as a hydrogen bond donor, a key characteristic for dissolving polar polymers and resins that contain hydrogen bond acceptor sites, such as carbonyl or ether groups. Concurrently, the acetate portion of the molecule provides a degree of non-polar character, enhancing its ability to dissolve substances with lower polarity. This dual nature is characteristic of glycol ethers and their esters, which are known for their broad solvency. chemicalland21.com

While extensive, specific research data on the solubility parameters of this compound are not widely available, its properties can be inferred from its structure and by comparison with similar, well-documented solvents like ethylene glycol monoacetate. Solvents with both alcohol and ester functionalities are excellent at dissolving a variety of synthetic and natural resins. solubilityofthings.commfa.org For instance, ethylene glycol monoacetate is known to be an effective solvent for resins, dyes, and coatings, a capability attributed to its combination of a hydrophilic hydroxyl group and a hydrophobic acetate moiety. solubilityofthings.com Similarly, this compound is expected to be an effective solvent for polar polymers such as polyesters, certain acrylics, and alkyd resins, which are common binders in coating formulations.

The principle of "like dissolves like" and the concept of solubility parameters are fundamental in predicting the effectiveness of a solvent. solubilityofthings.com A solvent's ability to dissolve a polymer is highest when their solubility parameters are closely matched. Given its structure, this compound is classified as a polar, protic solvent, and it would be expected to effectively solvate polymers and other substances with similar chemical characteristics.

Detailed Research Findings

Specific research focused solely on this compound as a solvent in material science is limited in publicly accessible literature. However, the broader class of glycol ether acetates, to which it belongs, is well-studied. These compounds are valued as "tail solvents" in the coatings industry, meaning they are slower to evaporate and help to produce a smooth, defect-free film. Research on analogous compounds like ethylene glycol monoacetate demonstrates their complete miscibility with many organic solvents, such as acetone (B3395972) and ethyl acetate, which is crucial for its use in complex formulations. solubilityofthings.comcymitquimica.com

Studies on the polymerization of monomers like methyl methacrylate have shown that glycols can act as effective reaction media. researchgate.net Poly(ethylene glycol), for example, has been used as a solvent for the polymerization of methyl methacrylate, indicating the compatibility of the glycol chemical structure with polymer systems. researchgate.net This suggests that this compound could potentially be used as a medium for polymerization reactions or as a plasticizer for the resulting polymers.

The following tables summarize the known physicochemical properties of this compound and provide a predictive assessment of its solubility characteristics based on established chemical principles and data from analogous compounds.

Table 4.4.1: Physicochemical Properties of this compound and a Related Solvent This table provides a comparison of key physical and chemical properties. Data for this compound is based on computed values, while data for the analogous compound, Ethylene Glycol Monoacetate, is based on experimental values.

| Property | This compound | Ethylene Glycol Monoacetate | Data Source |

| IUPAC Name | hydroxymethyl acetate | 2-hydroxyethyl acetate | nih.govnih.gov |

| Molecular Formula | C₃H₆O₃ | C₄H₈O₃ | nih.govnih.gov |

| Molecular Weight | 90.08 g/mol | 104.10 g/mol | nih.govnih.gov |

| Boiling Point | Not available | 181-182 °C | |

| Water Solubility | Predicted to be high | Miscible | noaa.gov |

| Structural Features | Primary hydroxyl, Ester | Primary hydroxyl, Ester | - |

Table 4.4.2: Predicted Solubilizing Characteristics of this compound in Non-Aqueous Systems This table offers a qualitative prediction of the solubility of various polymers and resins in this compound, based on its chemical structure and comparison to analogous solvents.

| Solute Class | Predicted Solubility | Rationale |

| Alkyd Resins | High | The ester and hydroxyl groups can form hydrogen bonds with the ester and hydroxyl functionalities in the alkyd polymer backbone. |

| Acrylic Polymers (e.g., PMMA) | Moderate to High | The polarity is suitable for dissolving many acrylics, which are used in coatings and adhesives. nih.gov |

| Nitrocellulose | High | Glycol ethers and their acetates are known to be excellent solvents for nitrocellulose, a key component in lacquers. chemicalland21.com |

| Polyesters | High | Strong potential for hydrogen bonding and dipole-dipole interactions with the ester groups of the polyester chain. |

| Epoxy Resins (uncured) | High | The polar nature of the solvent can effectively solvate the polar functional groups of the uncured epoxy resin and hardener. |

| Non-polar Polymers (e.g., Polyethylene) | Low | The overall polarity of the solvent is too high to effectively dissolve non-polar hydrocarbon chains. |

Table 4.4.3: Research Applications of Structurally-Related Glycol Acetate Solvents This table summarizes documented applications of analogous solvents, providing context for the potential uses of this compound.

| Compound | Application | Research Finding | Source |

| Ethylene Glycol Monoacetate | Solvent for resins, coatings, and inks | It is an excellent solvent for a wide range of compounds due to its ability to engage in hydrogen bonding and its miscibility with many organic solvents. | solubilityofthings.comcymitquimica.com |

| Ethylene Glycol Monomethyl Ether Acetate | Solvent for varnishes, enamels, inks | A powerful solvent that dissolves most natural and synthetic resins. It is miscible with most organic solvents and oils. | mfa.org |

| General Glycol Ethers/Acetates | Solvents for paints, coatings, adhesives | These compounds offer versatile solvency characteristics for both polar and non-polar substances due to the combination of ether, alcohol, and acetate functionalities. | chemicalland21.com |

Analytical Methodologies for Chemical Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of methylene (B1212753) glycol monoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of methylene glycol monoacetate in solution. Both ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms. However, due to the equilibrium involving formaldehyde (B43269), spectra can be complex and may show the presence of related species. thegoodscentscompany.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate (B1210297) group, the methylene protons of the glycol moiety, and the hydroxyl proton. The methylene protons are adjacent to both an ester oxygen and a hydroxyl group, influencing their chemical shift.

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the methyl carbon of the acetate group, and the methylene carbon of the glycol portion.

Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.1 | Singlet | CH₃ (Acetate) |

| ¹H | ~5.4 | Singlet or Triplet (depending on exchange) | CH₂ (Methylene) |

| ¹H | Variable | Broad Singlet | OH (Hydroxyl) |

| ¹³C | ~21 | CH₃ (Acetate) | |

| ¹³C | ~80 | CH₂ (Methylene) | |

| ¹³C | ~171 | C=O (Carbonyl) |

Note: Predicted values are based on standard chemical shift ranges and the structure of the molecule. Actual values may vary based on solvent and other experimental conditions.

Quantitative NMR (qNMR) methods can also be employed to study the chemical equilibria and reaction kinetics in solutions containing formaldehyde and its derivatives. thegoodscentscompany.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the presence of a strong hydroxyl (-OH) stretching band, a sharp and intense carbonyl (C=O) stretching band from the ester group, and various C-O stretching bands. nih.gov An FTIR spectrum of this compound has been documented, confirming its functional group composition. nih.gov

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| 1250 - 1000 | C-O Stretch | Ester and Alcohol C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. The exact mass of this compound is 90.0317 g/mol . nih.gov Electron ionization (EI) would likely lead to fragmentation through the loss of characteristic neutral molecules or radicals.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 90 | [C₃H₆O₃]⁺ | Molecular Ion (M⁺) |

| 59 | [CH₃COO]⁺ or [HOCH₂O]⁺ | Loss of -OCH₂OH or -COCH₃ |

| 43 | [CH₃CO]⁺ | Acetyl Cation (very common for acetates) |

| 31 | [CH₂OH]⁺ | Hydroxymethyl Cation |

Chromatographic Separation and Quantification in Industrial Samples (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities in industrial samples, as well as for its quantification.

Gas Chromatography (GC)

GC is a primary method for the analysis of volatile and semi-volatile compounds like glycol esters. A flame ionization detector (FID) is typically used for quantification due to its robust response to hydrocarbons. researchgate.net For complex mixtures, coupling GC with a mass spectrometer (GC-MS) allows for both separation and definitive identification of components. labrulez.comrestek.com A key consideration for the GC analysis of this compound is its potential thermal decomposition in the injector port back to formaldehyde and acetic acid. Therefore, optimized, often lower-temperature, injection techniques are required.

Typical GC Parameters for Glycol Ester Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., cyano- or phenyl-based stationary phase) labrulez.comgoogle.com |

| Injector Temperature | 200 - 250 °C (Optimization needed to prevent degradation) |

| Oven Program | Temperature gradient (e.g., 50 °C to 220 °C) sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) researchgate.netrestek.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for thermally labile compounds or for analyzing non-volatile adducts and intermediates. upce.cz A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol (B129727) mobile phase is a common starting point. lcms.czresearchgate.net Since this compound lacks a strong UV chromophore, detection can be challenging. Options include Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or derivatization with a UV-active agent like benzoyl chloride to enable sensitive UV or mass spectrometric detection. upce.cznih.gov

Hypothetical HPLC Parameters for this compound

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 or Polar-Embedded Phase |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | RI, ELSD, or MS (e.g., ESI-MS) upce.cznih.gov |

Advanced Characterization of Related Adducts and Intermediates

The chemistry of this compound is intrinsically linked to that of formaldehyde. In aqueous or protic industrial media, it exists in equilibrium not only with its precursors but also with a series of oligomeric adducts. The primary intermediate is methylene glycol itself, the simplest gem-diol, formed by the hydration of formaldehyde. thegoodscentscompany.com

This equilibrium can extend to the formation of polyoxymethylene glycols (HO-(CH₂O)n-H) and their corresponding mono- and di-acetate esters. The characterization of these complex mixtures requires advanced analytical approaches.

Hyphenated Techniques: Techniques such as GC-MS and HPLC-MS are crucial for separating and identifying the various oligomers and adducts present in a sample. restek.comupce.cz HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) is particularly powerful for analyzing higher molecular weight, polar adducts that are not amenable to GC. upce.cznih.gov

NMR for Equilibrium Studies: As mentioned, NMR spectroscopy is a key technique for studying the dynamic equilibria in formaldehyde-containing solutions. thegoodscentscompany.com It can be used to determine the relative concentrations of free formaldehyde, methylene glycol, this compound, and various oligomeric species under different conditions (e.g., temperature, pH, concentration). This provides critical insight into the stability and reactivity of the compound in its application environment.

The identification of these related substances is vital for understanding reaction mechanisms, optimizing industrial processes, and ensuring product quality and consistency.

Environmental Chemistry and Fate

Transformation Products in Environmental Compartments

Following the likely primary non-biological degradation pathway of hydrolysis, the principal transformation products of methylene (B1212753) glycol monoacetate in environmental compartments such as water and soil would be:

Methylene Glycol: This is the alcohol component of the original ester. In aqueous solutions, methylene glycol exists in equilibrium with formaldehyde (B43269). europa.eu

Acetic Acid: This is the carboxylic acid component of the original ester. Acetic acid is a common, naturally occurring organic acid and is readily biodegradable.

Further degradation of these primary transformation products would then occur. Methylene glycol, being in equilibrium with formaldehyde, would be subject to the environmental fate processes of formaldehyde. Acetic acid is expected to be rapidly utilized by microorganisms or further oxidized.

It is important to note that detailed studies identifying the full spectrum of transformation products of methylene glycol monoacetate under various environmental conditions (e.g., in the presence of different soil types, under varying light conditions) are not extensively documented in publicly available literature.

Mobility and Distribution in Abiotic Systems

The mobility and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil particles. This compound is described as a water-soluble liquid. noaa.gov This high water solubility suggests that it would be mobile in aqueous environments.

If released into the soil, its high water solubility would likely lead to leaching through the soil profile and potential migration into groundwater. The extent of this movement would also be influenced by the organic matter content and texture of the soil, as some degree of adsorption to soil particles could occur, although significant binding is not expected for such a water-soluble compound.

In the atmosphere, due to its use as a solvent, there is a potential for volatilization. However, specific data on its vapor pressure and atmospheric lifetime are not well-established in the reviewed literature.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthesis Routes

The pursuit of green chemistry has spurred research into more environmentally friendly and efficient methods for synthesizing methylene (B1212753) glycol monoacetate. Traditional synthesis routes often involve processes that are energy-intensive and produce significant waste. Current research is focused on overcoming these limitations through innovative catalytic and process-intensification strategies.

A significant area of development is the use of solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact compared to conventional liquid acid catalysts. Recent studies have explored the efficacy of carbon-based solid acids, derived from renewable sources like peanut shells, for the esterification of ethylene (B1197577) glycol with acetic acid to produce ethylene glycol monoacetate (a closely related compound, with research often being applicable to methylene glycol monoacetate). ontosight.airesearchgate.net The activation method of these carbon-based catalysts has been shown to be crucial for their performance. For instance, activation with phosphoric acid (H₃PO₄) has been found to significantly enhance the density of sulfonic acid groups (–SO₃H) on the catalyst's surface, leading to higher catalytic activity. ontosight.airesearchgate.net Under optimized conditions, a 74.1% conversion of ethylene glycol and an 81.8% selectivity for ethylene glycol monoacetate were achieved at 100°C in just 30 minutes. ontosight.airesearchgate.net

Another promising sustainable route is transesterification. This method avoids the production of water as a byproduct, simplifying purification processes. researchgate.net Research has demonstrated the successful synthesis of ethylene glycol monoacetate and diacetate via the transesterification of sec-butyl acetate (B1210297) and ethylene glycol in the presence of a basic catalyst. researchgate.netgoogle.com This process is noted for its high product yield, fast reaction speed, and lower energy consumption. researchgate.netgoogle.com

Table 1: Comparison of Sustainable Synthesis Routes for Glycol Monoacetates

| Synthesis Route | Catalyst | Key Advantages | Reported Yield/Selectivity | Reference |

| Esterification | H₃PO₄-activated carbon-based solid acid | Reusable catalyst, derived from renewable sources, high activity. | 74.1% conversion, 81.8% selectivity for EGMA. ontosight.airesearchgate.net | ontosight.airesearchgate.net |

| Transesterification | Basic catalyst | No water byproduct, high product utilization, lower energy consumption. | High product yield. researchgate.netgoogle.com | researchgate.netgoogle.com |

Novel Applications in Specialized Chemical Processes

Beyond its conventional use as a solvent and humectant in industries like paints, coatings, and cosmetics, this compound is being explored for more specialized chemical applications. ontosight.aiacs.org Its unique combination of a hydroxyl and an ester group within a small molecule makes it a potentially valuable intermediate and reactive species in fine chemical synthesis.

One emerging application is its use as a specialized cleaning and stripping agent. For instance, it has been identified as a key component in paint removers. google.com Its ability to dissolve a wide range of organic resins makes it effective in this capacity. Furthermore, its role as a precursor in the synthesis of other important solvents, such as sec-butanol, highlights its versatility in creating value-added chemical products. researchgate.net

There is also potential for this compound to be used as a reactive solvent or a monomer in polymerization processes. The presence of a primary alcohol and an ester functional group allows for a variety of chemical modifications. For example, similar glycol ethers and esters are used as precursors for polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and in the synthesis of hydrogels. labsaco.comnih.govnih.gov While direct research on this compound in these specific polymerization applications is limited, its structural similarity to other polymer precursors suggests a promising avenue for future investigation.

Advanced Characterization Techniques for In-Situ Monitoring

To optimize the synthesis of this compound and to better understand its behavior in chemical processes, advanced characterization techniques that allow for real-time, in-situ monitoring are being explored. These methods provide dynamic information about reaction kinetics, intermediates, and product formation without the need for sample extraction.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool for in-situ monitoring of esterification reactions. researchgate.netresearchgate.netnih.gov By tracking the characteristic vibrational frequencies of the functional groups involved, such as the carbonyl (C=O) stretch of the ester and the hydroxyl (O-H) stretch of the alcohol and carboxylic acid, researchers can follow the progress of the reaction in real time. researchgate.netresearchgate.netirdg.org For instance, the disappearance of the carboxylic acid's broad O-H band and the appearance and growth of the ester's C=O band can be quantitatively correlated to the reaction conversion. researchgate.netresearchgate.net This technique is particularly valuable for studying reactions under various conditions of temperature and pressure. researchgate.net

Raman Spectroscopy offers another non-invasive method for in-situ reaction monitoring, particularly for transesterification processes. researchgate.netresearchgate.netnii.ac.jpacs.orgnih.gov Raman spectroscopy can provide detailed information about changes in molecular structure and bonding during a reaction. In the context of ester synthesis, it can be used to monitor the consumption of reactants and the formation of products by analyzing specific Raman shifts. researchgate.netnii.ac.jp For example, shifts in the C=O stretching frequency can distinguish between the reactant ester and the product ester in a transesterification reaction. researchgate.net The ability to use fiber-optic probes makes Raman spectroscopy particularly suitable for integration into industrial reactors for process control. researchgate.net

Table 2: Advanced In-Situ Monitoring Techniques for Ester Synthesis

| Technique | Principle | Information Obtained | Advantages for this compound Synthesis | Reference |

| In-Situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time concentration of reactants and products, reaction kinetics, identification of intermediates. | Non-invasive, provides quantitative data on functional group conversion. researchgate.netresearchgate.netnih.govnih.gov | researchgate.netresearchgate.netnih.govnih.gov |

| In-Situ Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Real-time monitoring of molecular structure changes, reaction progress, and quantification of components in a mixture. | Non-invasive, can be used with fiber-optic probes for remote monitoring in reactors. researchgate.netresearchgate.netnii.ac.jpacs.orgnih.gov | researchgate.netresearchgate.netnii.ac.jpacs.orgnih.gov |

Theoretical Prediction of Undiscovered Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the reactivity of molecules and for elucidating complex reaction mechanisms. While specific theoretical studies on this compound are not yet abundant, research on analogous ester systems provides a strong foundation for predicting its undiscovered reactivity.

Theoretical studies on the hydrolysis and transesterification of esters, using methods like Density Functional Theory (DFT), have provided deep insights into the reaction pathways, transition states, and the role of catalysts. researchgate.netacs.org These studies can help in understanding the fundamental steps of reactions involving this compound, such as nucleophilic attack at the carbonyl carbon and the formation of tetrahedral intermediates. acs.orglibretexts.orglibretexts.org For example, theoretical calculations can predict the activation energies for different reaction pathways, thereby guiding the selection of optimal reaction conditions and catalysts. researchgate.net

Furthermore, computational models can be employed to explore the potential of this compound in reactions that have not yet been experimentally investigated. By calculating thermodynamic and kinetic parameters, it is possible to assess the feasibility of novel transformations, such as its participation in ring-opening polymerizations or as a building block for more complex molecules. These theoretical predictions can serve as a powerful guide for experimental chemists, saving time and resources in the discovery of new applications for this versatile compound.

Q & A

Q. What are the established methodologies for synthesizing ethylene glycol monoacetate (EGMA) in laboratory settings?

EGMA is synthesized via esterification of acetic acid with ethylene glycol or ethoxylation of acetic acid with ethylene oxide. The reaction is typically acid-catalyzed (e.g., sulfuric acid) . For controlled synthesis, batch reactors with heterogeneous catalysts like titanium (IV) isopropoxide or Amberlyst 36 are recommended. Key parameters include molar ratios (acetic acid:ethylene glycol = 0.4–2.2 M), temperature (60–100°C), and catalyst loading (1–5 wt%) . Purity is validated using GC-MS or NMR (e.g., H-NMR at δ 2.05 ppm for acetyl group) .

Q. How can researchers characterize the purity and stability of EGMA in aqueous solutions?

- Purity : Gas chromatography (GC) with flame ionization detection (FID) or GC-MS quantifies EGMA and byproducts like ethylene glycol diacetate (EGDA) .

- Stability : Hydrolysis kinetics in aqueous media are monitored via pH-dependent studies. EGMA resists hydrolysis under neutral conditions but degrades in acidic/basic environments, forming ethylene glycol and acetic acid. Stability is confirmed via C-NMR tracking of carbonyl group integrity (δ 170–175 ppm) .

Q. What experimental factors influence the yield of EGMA in esterification reactions?

Critical factors include:

- Catalyst type : Heterogeneous catalysts (e.g., Amberlyst 36) improve selectivity by minimizing side reactions compared to homogeneous acids .

- Temperature : Optimal yields (70–80%) occur at 80–90°C; higher temperatures favor EGDA formation .

- Molar ratio : A 1.5:1 acetic acid-to-ethylene glycol ratio balances EGMA yield (60–65%) and byproduct suppression .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize EGMA synthesis under multi-variable conditions?

RSM models interactions between variables (time, temperature, molar ratio, catalyst load) to predict optimal conditions. A central composite design (CCD) with 30 runs identified 8-hour reaction time, 85°C, 1.8:1 molar ratio, and 3 wt% catalyst as optimal, achieving 78% EGMA yield . Contour plots and ANOVA validate model significance () .

Q. What mechanistic insights explain EGMA formation in palladium-catalyzed systems?

In Pd(OAc)/LiNO systems, ethylene reacts with acetic acid via oxidative acetoxylation. O-NMR reveals oxygen transfer from nitrate to the carbonyl group, forming EGMA. The mechanism involves Pd-mediated ethylene activation and acetate ligand transfer . Competing pathways (e.g., diacetate formation) are suppressed by limiting acetic acid excess .

Q. How does EGMA enhance nanoparticle stability in aqueous dispersions?

EGMA-coated nanoceria (EGCNPs) exhibit aqueous stability via hydrogen bonding between EGMA’s acetate groups and water. Thermogravimetric analysis (TGA) shows a 20% weight loss at 200–700°C, corresponding to EGMA decomposition. Steric hindrance from EGMA’s acetate ligands prevents nanoparticle aggregation, confirmed by dynamic light scattering (DLS) .

Q. Why do discrepancies arise in catalytic efficiency between titanium-based and ion-exchange resin catalysts?

Titanium (IV) isopropoxide (Lewis acid) favors EGMA formation at lower temperatures (60°C) but requires longer reaction times (12 hr) due to slower diffusion in heterogeneous systems . Amberlyst 36 (Brønsted acid) accelerates proton transfer, achieving 90% conversion in 6 hr at 90°C but risks catalyst deactivation via sulfonic group leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.